molecular formula C20H14N4O2S B215125 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-5-nitropyridine

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-5-nitropyridine

Cat. No. B215125
M. Wt: 374.4 g/mol
InChI Key: JXVPKHMBQHSBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-5-nitropyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound belongs to the class of nitroimidazoles, which have been extensively studied for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-5-nitropyridine is not fully understood. However, it is believed to exert its biological activity through the generation of reactive oxygen species (ROS) and the induction of oxidative stress in target cells. This leads to DNA damage, cell cycle arrest, and apoptosis, ultimately resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-5-nitropyridine can induce various biochemical and physiological effects in target cells. These include the upregulation of pro-apoptotic genes, the downregulation of anti-apoptotic genes, the inhibition of angiogenesis, and the suppression of tumor invasion and metastasis. Additionally, this compound has been shown to modulate the activity of various enzymes and signaling pathways involved in cellular metabolism, proliferation, and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-5-nitropyridine in lab experiments is its potent biological activity, which makes it a promising candidate for drug development. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the research on 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-5-nitropyridine. One area of interest is the development of novel derivatives with improved efficacy and safety profiles. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other areas of science, such as neuroscience and immunology. Moreover, the development of new methods for the synthesis and purification of this compound could facilitate its use in large-scale production for commercial purposes.

Synthesis Methods

The synthesis of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-5-nitropyridine has been reported in the literature by various research groups. One of the most common methods involves the reaction of 2-chloro-5-nitropyridine with 4,5-diphenyl-2-imidazolylthiol in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically carried out in a polar solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography or recrystallization to obtain the desired compound.

Scientific Research Applications

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-5-nitropyridine has been studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its anticancer, antitumor, and antimicrobial activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has exhibited potent activity against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

properties

Product Name

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-5-nitropyridine

Molecular Formula

C20H14N4O2S

Molecular Weight

374.4 g/mol

IUPAC Name

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-5-nitropyridine

InChI

InChI=1S/C20H14N4O2S/c25-24(26)16-11-12-17(21-13-16)27-20-22-18(14-7-3-1-4-8-14)19(23-20)15-9-5-2-6-10-15/h1-13H,(H,22,23)

InChI Key

JXVPKHMBQHSBHA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SC3=NC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SC3=NC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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